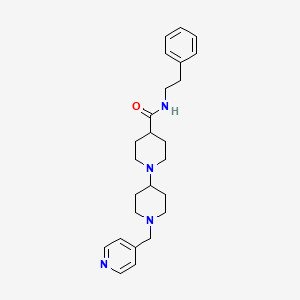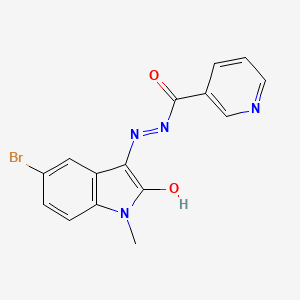
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as ML204, is a small molecule that has been extensively studied for its potential use as a tool compound in research. This compound has been found to have a variety of potential applications in the field of neuroscience, particularly in the study of ion channels and their role in cellular signaling. In
Mécanisme D'action
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide exerts its effects by selectively blocking the Kv1.5 and TRPC5 ion channels. This blockade results in a reduction in the flow of ions through these channels, which in turn affects cellular signaling and function. The exact mechanism by which this compound interacts with these channels is not fully understood, but it is believed to involve binding to specific regions of the channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on ion channels, this compound has been shown to have potential anti-inflammatory properties, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have potential neuroprotective effects, as it has been shown to protect against cell death induced by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is its selectivity for Kv1.5 and TRPC5 ion channels, which makes it a useful tool for studying the role of these channels in cellular signaling. Additionally, this compound has been found to have relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
Orientations Futures
There are a number of potential future directions for research involving N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of more potent and selective compounds that can be used to study ion channels and their role in cellular signaling. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of pain and neurodegenerative diseases. Finally, there is potential for this compound to be used in the development of new drug screening assays, as it has been shown to selectively block specific ion channels that are involved in disease processes.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 4-pyridinemethanol with 1,4-bis(4-chlorobutyl) piperazine to form 1-(4-pyridinylmethyl)-4-(4-chlorobutyl)piperazine. This intermediate is then reacted with 2-phenylethylamine to form N-(2-phenylethyl)-1-(4-pyridinylmethyl)-4-(4-chlorobutyl)piperazine. Finally, the chloro groups are replaced with carboxamide groups through reaction with carboxylic acid, resulting in the formation of this compound.
Applications De Recherche Scientifique
N-(2-phenylethyl)-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to have a variety of potential applications in scientific research. One of the primary uses of this compound is in the study of ion channels, particularly the voltage-gated potassium channel Kv1.5. This compound has been found to selectively block this channel, making it a useful tool for studying the role of Kv1.5 in cellular signaling. Additionally, this compound has been found to have potential applications in the study of pain signaling, as it has been shown to block the TRPC5 ion channel, which is involved in the transmission of pain signals.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c30-25(27-15-8-21-4-2-1-3-5-21)23-9-18-29(19-10-23)24-11-16-28(17-12-24)20-22-6-13-26-14-7-22/h1-7,13-14,23-24H,8-12,15-20H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGJUJIMANKMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,5'-[(5-hydroxy-2,4-furandiyl)dimethylylidene]bis(2,2-dimethyl-1,3-dioxane-4,6-dione) - N-methylmethanamine (1:1)](/img/structure/B5969077.png)
![ethyl 4-{3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}-1-piperazinecarboxylate](/img/structure/B5969081.png)

![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5969100.png)
![1-tert-butoxy-3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B5969104.png)
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5969106.png)
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)
![2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B5969110.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B5969113.png)
![[2-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969120.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5969123.png)
![2-hydroxy-4-propoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5969129.png)

